Fmoc-MeAnon(2)-OH
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Overview
Description
Fmoc-MeAnon(2)-OH, also known as 9-fluorenylmethyloxycarbonyl-2-methylanthranilic acid, is a derivative of anthranilic acid modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for the stepwise construction of peptides.
Mechanism of Action
Target of Action
Fmoc-MeAnon(2)-OH, a member of the Fmoc-modified amino acids and short peptides family, primarily targets the self-assembly process of biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Mode of Action
The compound interacts with its targets through hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules . Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine (Fmoc-2-Nal) and Fmoc-FF, could self-assemble to nanofibrillar structures which then formed continuous viscoelastic hydrogels .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in the formation of distinct self-assembled structures . These structures have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeAnon(2)-OH typically involves the protection of the amino group of 2-methylanthranilic acid with the Fmoc group. This is achieved by reacting 2-methylanthranilic acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-MeAnon(2)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can react with activated carboxyl groups to form peptide bonds.
Substitution: The aromatic ring of the anthranilic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used.
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate can be used for nitration.
Major Products Formed
Deprotection: The major product is 2-methylanthranilic acid.
Coupling: The major products are peptides with the desired sequence.
Substitution: Substituted anthranilic acid derivatives.
Scientific Research Applications
Fmoc-MeAnon(2)-OH is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: 9-fluorenylmethyloxycarbonyl-glycine
Fmoc-Ala-OH: 9-fluorenylmethyloxycarbonyl-alanine
Fmoc-Val-OH: 9-fluorenylmethyloxycarbonyl-valine
Uniqueness
Fmoc-MeAnon(2)-OH is unique due to the presence of the 2-methylanthranilic acid moiety, which imparts distinct chemical properties such as increased hydrophobicity and aromaticity. These properties can influence the self-assembly and interaction of peptides, making this compound a valuable building block in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCBCVGMZEERZ-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.